

6-Vinyl-1H-Benzimidazole: A Technical Overview of a Novel Benzimidazole Derivative

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Compound of Interest

Compound Name: 6-ethenyl-1H-benzimidazole

Cat. No.: B15315041

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Disclaimer: Publicly available scientific data specifically detailing the chemical and physical properties, experimental protocols, and biological activity of 6-vinyl-1H-benzimidazole is limited. This guide synthesizes information on the parent benzimidazole scaffold, isomeric vinylbenzimidazoles, and general synthetic and analytical methodologies to provide a projected technical profile for researchers, scientists, and drug development professionals.

Introduction

Benzimidazole is a heterocyclic aromatic organic compound, consisting of a fusion of benzene and imidazole rings. This scaffold is a crucial component in a variety of pharmacologically active molecules, demonstrating a broad spectrum of activities including antimicrobial, antiviral, anticancer, and anti-inflammatory properties.[1][2][3] The introduction of a vinyl substituent at the 6-position of the benzimidazole ring is anticipated to offer a reactive handle for further chemical modifications, such as polymerization or click chemistry, making 6-vinyl-1H-benzimidazole a potentially valuable building block in medicinal chemistry and materials science. This document aims to provide a comprehensive, albeit partially theoretical, overview of its core properties.

Chemical and Physical Properties

Direct experimental data for 6-vinyl-1H-benzimidazole is not readily available in the cited literature. However, its fundamental properties can be inferred from its chemical structure, and for some parameters, data from its isomer, 2-vinyl-1H-benzimidazole, is provided for comparison.

Table 1: Predicted and Comparative Physicochemical Properties

Property	6-Vinyl-1H-benzimidazole (Predicted)	2-Vinyl-1H-benzimidazole (Experimental Data)
Molecular Formula	C ₉ H ₈ N ₂	C ₉ H ₈ N ₂ [4][5]
Molecular Weight	144.17 g/mol	144.17 g/mol [4][5]
IUPAC Name	6-vinyl-1H-benzimidazole	2-vinyl-1H-benzimidazole
CAS Number	Not assigned	14984-26-0[4][5][6]
Melting Point	Data not available	169 °C[5]
Boiling Point	Data not available	Data not available
Solubility	Expected to be soluble in polar organic solvents like DMSO and DMF.	Data not available

Synthesis and Characterization

While a specific, validated synthetic protocol for 6-vinyl-1H-benzimidazole has not been identified in the literature, a plausible route can be conceptualized based on established benzimidazole synthesis methodologies.

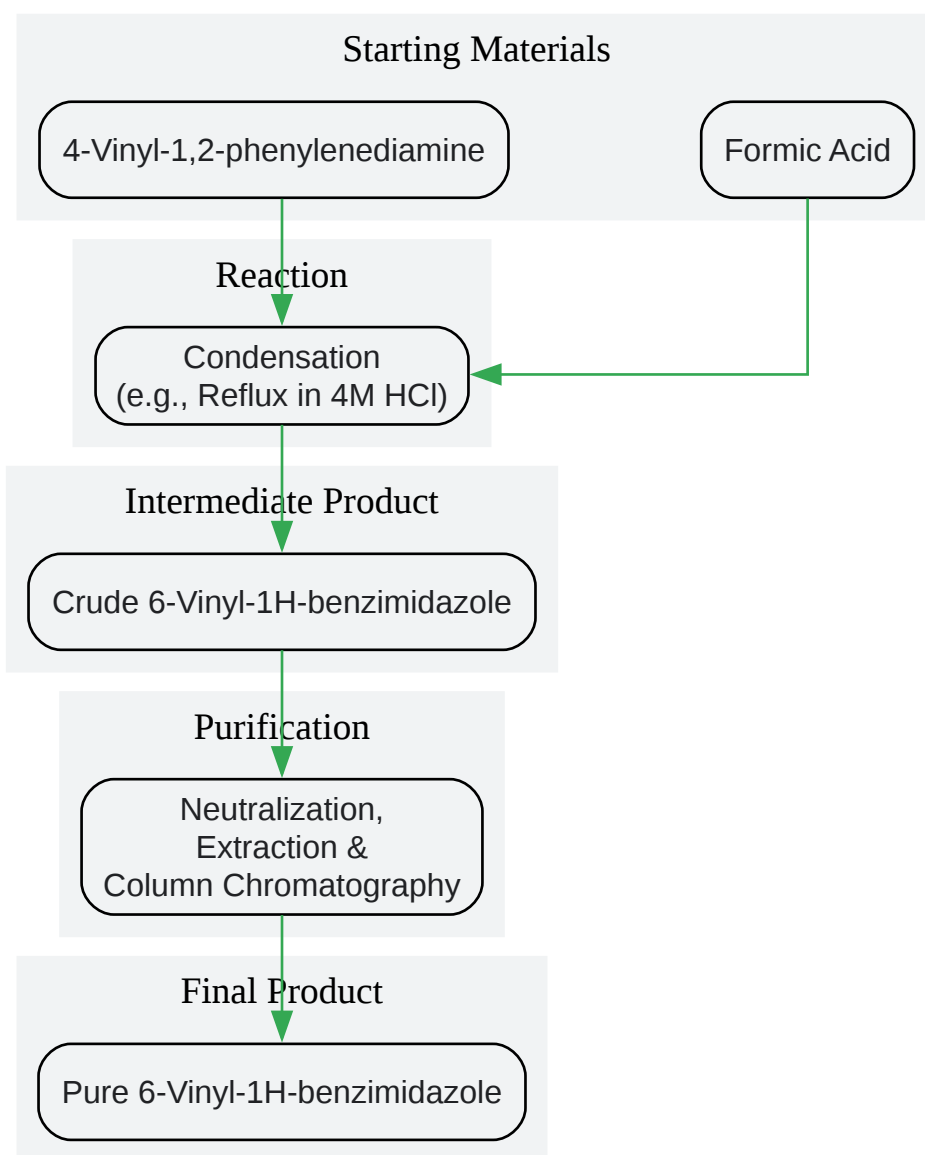
Hypothetical Synthesis Protocol

A common and effective method for the synthesis of 2,5(6)-disubstituted benzimidazoles is the condensation of an appropriately substituted o-phenylenediamine with a carboxylic acid or aldehyde.[7][8] A potential synthetic pathway for 6-vinyl-1H-benzimidazole could involve the following steps:

- **Starting Material:** The synthesis would likely commence with 4-vinyl-1,2-phenylenediamine.
- **Condensation Reaction:** This diamine would then be condensed with formic acid, or a derivative thereof, to form the imidazole ring. This reaction is often carried out under acidic conditions and with heating.

- **Work-up and Purification:** The reaction mixture would be neutralized, and the crude product extracted with an organic solvent. Purification would likely be achieved through column chromatography or recrystallization.

A schematic of this proposed synthesis is outlined below.



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Caption: Hypothetical workflow for the synthesis of 6-vinyl-1H-benzimidazole.

Spectroscopic Characterization

The structural confirmation of the synthesized 6-vinyl-1H-benzimidazole would rely on standard spectroscopic techniques.

Table 2: Expected Spectroscopic Data

Technique	Expected Observations
¹ H NMR	- Aromatic protons on the benzene ring showing characteristic splitting patterns. - Protons of the vinyl group (CH=CH ₂) exhibiting distinct signals in the alkene region. - A signal for the imidazole C2-H. - A broad singlet for the N-H proton, which may be exchangeable with D ₂ O.
¹³ C NMR	- Resonances corresponding to the aromatic and imidazole carbons. - Two distinct signals for the vinyl group carbons.
IR Spectroscopy	- N-H stretching vibrations (around 3400 cm ⁻¹). - C=C stretching of the vinyl group (around 1630 cm ⁻¹). - Aromatic C=C and C=N stretching bands. [9] [10]
Mass Spectrometry	- A molecular ion peak (M ⁺) corresponding to the molecular weight of 144.17. [11]

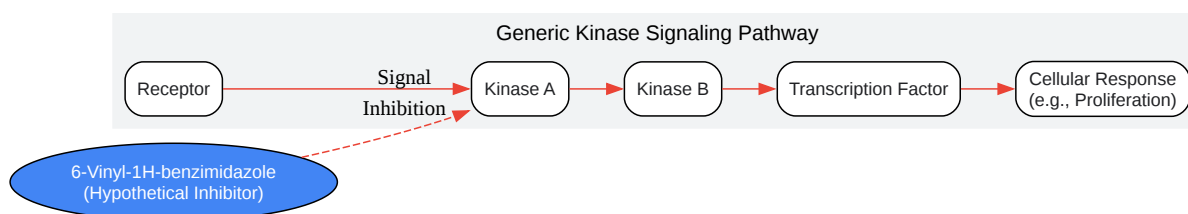
Potential Biological Activity and Signaling Pathways

While no biological studies have been reported for 6-vinyl-1H-benzimidazole specifically, the benzimidazole core is known to interact with various biological targets. It is a constituent of vitamin B12 and is found in numerous marketed drugs.[\[1\]](#) Benzimidazole derivatives have been shown to exhibit a wide range of pharmacological activities, including:

- Antimicrobial Activity: By interfering with cellular processes in bacteria and fungi.[\[3\]](#)
- Anticancer Activity: Through mechanisms such as inhibition of tubulin polymerization or kinase signaling pathways.[\[7\]](#)
- Antiviral Activity: By inhibiting viral replication enzymes.[\[1\]](#)

The introduction of a vinyl group could potentially modulate these activities or introduce new ones. For instance, the vinyl group could act as a Michael acceptor, allowing for covalent interactions with biological nucleophiles within a target protein.

Below is a generalized representation of how a substituted benzimidazole might interfere with a cellular signaling pathway, a concept that could be applicable to 6-vinyl-1H-benzimidazole.



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Caption: Potential mechanism of action for a benzimidazole derivative as a kinase inhibitor.

Conclusion and Future Directions

6-Vinyl-1H-benzimidazole represents an intriguing yet underexplored molecule. Based on the well-established importance of the benzimidazole scaffold, this derivative holds promise as a versatile building block for the development of novel therapeutic agents and functional materials. The presence of the vinyl group provides a strategic point for modification, enabling the synthesis of a diverse library of compounds for biological screening.

Future research should focus on establishing a reliable synthetic route and thoroughly characterizing the physicochemical properties of 6-vinyl-1H-benzimidazole. Subsequent studies should then explore its biological activities across various assays to determine its potential as a lead compound in drug discovery. The insights gained from such studies would be invaluable to the fields of medicinal chemistry and materials science.

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